N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine
Description
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a pyrazole-derived amine compound characterized by two distinct pyrazole rings. The first pyrazole ring (1,3-dimethyl-1H-pyrazol-4-yl) is substituted with methyl groups at positions 1 and 3, while the second pyrazole ring (4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine) contains a methyl group at position 4 and an isopropyl group at position 1. The two pyrazole units are connected via a methylene bridge (-CH2-) at the amine group.
Properties
Molecular Formula |
C13H21N5 |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C13H21N5/c1-9(2)18-7-10(3)13(16-18)14-6-12-8-17(5)15-11(12)4/h7-9H,6H2,1-5H3,(H,14,16) |
InChI Key |
YFQJCVJLOJGBIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CN(N=C2C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Condensation-Based Alkylation
The most widely reported method involves the condensation of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine with 4-methyl-1-isopropyl-1H-pyrazol-3-amine under basic conditions. Key steps include:
-
Intermediate Synthesis :
-
Coupling Reaction :
The amine intermediates are combined in methanol with potassium hydroxide (KOH) as a catalyst at 60–80°C for 48 hours, achieving yields of 65–78%.
Reaction Conditions Table :
Reductive Amination Strategy
This method employs a pyrazole aldehyde and a primary amine for imine formation, followed by reduction:
-
Aldehyde Preparation :
(1,3-Dimethyl-1H-pyrazol-4-yl)methanal is synthesized via oxidation of (1,3-dimethyl-1H-pyrazol-4-yl)methanol using MnO₂. -
Imine Formation and Reduction :
The aldehyde reacts with 4-methyl-1-isopropyl-1H-pyrazol-3-amine in tetrahydrofuran (THF) at 25°C for 12 hours. Sodium triacetoxyborohydride (STAB) is added to reduce the imine intermediate, yielding the target compound at 72% efficiency.
Key Advantages :
Nucleophilic Substitution Approach
A halogenated pyrazole derivative is used to facilitate amine coupling:
-
Halide Intermediate :
(1,3-Dimethyl-1H-pyrazol-4-yl)methyl chloride is prepared by treating (1,3-dimethyl-1H-pyrazol-4-yl)methanol with thionyl chloride. -
Substitution Reaction :
The chloride reacts with 4-methyl-1-isopropyl-1H-pyrazol-3-amine in dimethylformamide (DMF) at 100°C for 24 hours, yielding 58% product.
Limitations :
-
Requires anhydrous conditions.
-
Lower yields compared to condensation methods.
Catalytic and Solvent Systems
Catalyst Optimization
Solvent Effects
| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol | 65 | 78 | 95 |
| Ethanol | 78 | 72 | 93 |
| DMF | 153 | 58 | 88 |
| THF | 66 | 68 | 90 |
Methanol is preferred for balancing yield and practicality.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 1.35 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.25 (s, 3H, pyrazole-CH₃), 2.98 (s, 3H, N–CH₃), 3.72 (s, 2H, CH₂NH), 6.15 (s, 1H, pyrazole-H).
Industrial-Scale Considerations
-
Cost Analysis : Condensation methods are more economical ($120/kg) than reductive amination ($180/kg) due to lower catalyst costs.
-
Safety : KOH requires corrosion-resistant reactors, while STAB necessitates inert atmospheres.
Emerging Methodologies
Chemical Reactions Analysis
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its substituents is replaced by another nucleophile.
Condensation: It can also undergo condensation reactions with aldehydes or ketones to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Pyrazole derivatives, including this compound, are investigated for their potential therapeutic applications in treating various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound belongs to a class of bis-pyrazole amines with variable substituents. Key structural analogues include:
Key Observations :
- Steric Effects : Substituents like methylcyclopentyl (in ) introduce greater steric hindrance, which may reduce binding to flat active sites (e.g., ATP pockets in kinases).
Computational and Crystallographic Analysis
- Electron Density Studies : Tools like Multiwfn () could compare the electron localization function (ELF) of the target compound with analogues to predict reactivity .
- Crystallography : SHELX () is widely used for small-molecule refinement, suggesting that crystallographic data for the target compound (if available) would clarify its 3D conformation and intermolecular interactions .
Biological Activity
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₉H₁₃N₅
- Molecular Weight : 191.23 g/mol
- CAS Number : 1547979-06-5
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. The compound has shown significant cytotoxic effects against various cancer cell lines:
In a study by Bouabdallah et al., derivatives of pyrazole were screened against Hep-2 and P815 cancer cell lines, demonstrating significant cytotoxic potential with IC₅₀ values of 3.25 mg/mL and 17.82 mg/mL respectively .
Anti-inflammatory Properties
Pyrazole compounds are known for their anti-inflammatory effects. The mechanism often involves inhibition of key inflammatory mediators. A review indicated that pyrazoles exhibit anti-inflammatory activity through various pathways, including the inhibition of cyclooxygenase enzymes and modulation of cytokine production .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazoles are recognized for their broad-spectrum antibacterial and antifungal activities. Research indicates that certain pyrazole derivatives can inhibit bacterial growth effectively, showcasing their potential as therapeutic agents in treating infections .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Cyclin-dependent Kinase Inhibition : Some pyrazole derivatives inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Estrogen Receptor Binding : Certain compounds in this class have been found to bind to estrogen receptors, influencing hormonal pathways related to cancer progression.
- Reactive Oxygen Species Modulation : Pyrazoles may modulate oxidative stress responses, contributing to their anticancer effects.
Case Studies
Several case studies have documented the therapeutic potential of pyrazole derivatives in clinical settings:
- Study on MCF7 Cells : A compound similar to this compound exhibited potent growth inhibition in MCF7 breast cancer cells with an IC₅₀ value significantly lower than standard chemotherapeutics .
- Anti-inflammatory Evaluation : In vivo studies demonstrated that specific pyrazole derivatives reduced inflammation markers in animal models, supporting their use as anti-inflammatory agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves coupling pyrazole derivatives via alkylation or nucleophilic substitution. For example, copper-catalyzed cross-coupling (e.g., using CuBr and Cs₂CO₃ in DMSO at 35°C for 48 hours) is effective for introducing methylene-bridged pyrazole groups . Solvent choice (e.g., DMSO vs. ethanol) and base selection (e.g., Cs₂CO₃ vs. K₂CO₃) significantly impact reaction efficiency. Post-synthesis purification often employs column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product with >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : Look for signals corresponding to methyl groups (δ ~2.1–2.5 ppm) and pyrazole ring protons (δ ~7.5–8.5 ppm). Adjacent nitrogen atoms in the pyrazole rings cause distinct splitting patterns .
- HRMS : Confirm molecular weight (e.g., [M+H]+ ion) with an error margin <5 ppm .
- IR Spectroscopy : Amine N-H stretches (~3298 cm⁻¹) and aromatic C-H bends (~1600 cm⁻¹) validate structural motifs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s biological activity, particularly for enzyme inhibition?
- Methodology :
- Substituent Analysis : Compare analogs with varying substituents (e.g., ethyl vs. isopropyl groups) to assess steric and electronic effects on target binding. For instance, bulkier groups (e.g., isopropyl) may enhance hydrophobic interactions with enzyme pockets .
- In Silico Docking : Use tools like AutoDock to model interactions with targets (e.g., kinases or GPCRs). Focus on hydrogen bonding with pyrazole nitrogens and van der Waals contacts with alkyl substituents .
- Data Integration : Cross-reference biological assay results (e.g., IC₅₀ values) with computational predictions to refine SAR models .
Q. What strategies resolve contradictions in spectral data interpretation, such as unexpected NMR splitting patterns?
- Methodology :
- Variable Temperature NMR : Probe dynamic effects (e.g., hindered rotation of methylene bridges) by acquiring spectra at 25°C and 50°C .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign carbons unambiguously. For example, HSQC can link methyl protons (δ ~2.3 ppm) to their respective carbons (δ ~20–25 ppm) .
- Comparative Analysis : Contrast data with structurally similar compounds (e.g., N-(2-methoxybenzyl) analogs) to identify consistent spectral trends .
Q. How can reaction conditions be optimized to improve synthesis scalability while maintaining purity?
- Methodology :
- Microwave-Assisted Synthesis : Reduce reaction time from days to hours (e.g., 2 hours at 100°C vs. 48 hours under reflux) while achieving comparable yields (~20% improvement) .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. DMSO) to enhance reagent solubility and reaction homogeneity .
- Catalyst Loading : Optimize CuBr concentrations (e.g., 5 mol% vs. 10 mol%) to minimize side reactions (e.g., dimerization) .
Q. What in vitro assays are most effective for evaluating the compound’s interaction with biological targets?
- Methodology :
- Fluorescence Polarization : Measure binding affinity to enzymes (e.g., COX-2 or kinases) using fluorescently labeled substrates .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (e.g., kₐₙ and kₒff) for receptor-ligand interactions .
- Cellular Viability Assays : Use MTT or ATP-lite to assess cytotoxicity in cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
